5-Ethoxy-6-phenyl-1,2,4-triazine
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Overview
Description
5-Ethoxy-6-phenyl-1,2,4-triazine is a heterocyclic compound that belongs to the triazine family
Preparation Methods
The synthesis of 5-Ethoxy-6-phenyl-1,2,4-triazine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the nucleophilic substitution of cyanuric chloride with ethoxy and phenyl groups. The reaction is usually carried out in the presence of a solvent such as 1,4-dioxane or 1,2-dichloroethane and requires refluxing to achieve high yields . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
5-Ethoxy-6-phenyl-1,2,4-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced triazine derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-Ethoxy-6-phenyl-1,2,4-triazine involves its interaction with specific molecular targets. For instance, in antibacterial applications, it may inhibit bacterial DNA gyrase, leading to the disruption of bacterial DNA replication . In anticancer applications, it may interfere with cellular pathways that regulate cell proliferation and apoptosis .
Comparison with Similar Compounds
5-Ethoxy-6-phenyl-1,2,4-triazine can be compared with other triazine derivatives such as:
6-Chloro-1,3,5-triazine: Known for its antimicrobial properties.
2-Amino-4-morpholino-1,3,5-triazine: Used clinically for its antitumor properties.
4,6-Dichloro-1,3,5-triazine: Exhibits significant antimicrobial activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-ethoxy-6-phenyl-1,2,4-triazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-2-15-11-10(14-13-8-12-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLCZEEJZSXZQFE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(N=NC=N1)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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